N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine
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Overview
Description
N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine is a complex organic compound that belongs to the class of biotin and derivatives. It consists of a ureido ring fused with a tetrahydrothiophene ring, making it a unique heterobicyclic compound . This compound is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is then functionalized with a pentanoyl group and subsequently coupled with L-lysine. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine involves its interaction with specific molecular targets and pathways. It acts as a cofactor for various enzymes, facilitating biochemical reactions by stabilizing transition states and lowering activation energies. The compound’s unique structure allows it to bind to specific active sites, enhancing its efficacy in catalyzing reactions .
Comparison with Similar Compounds
Similar Compounds
Biotin Derivatives: Compounds that share the core structure of biotin but have different functional groups attached.
Uniqueness
N6-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)-L-lysine is unique due to its specific functionalization with a pentanoyl group and L-lysine. This modification enhances its binding affinity and specificity for certain enzymes, making it more effective in its biochemical roles compared to other biotin derivatives .
Properties
Molecular Formula |
C16H28N4O4S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C16H28N4O4S/c17-10(15(22)23)5-3-4-8-18-13(21)7-2-1-6-12-14-11(9-25-12)19-16(24)20-14/h10-12,14H,1-9,17H2,(H,18,21)(H,22,23)(H2,19,20,24)/t10-,11?,12?,14?/m0/s1 |
InChI Key |
BAQMYDQNMFBZNA-ZZIMEFBRSA-N |
Isomeric SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)N)NC(=O)N2 |
Origin of Product |
United States |
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